molecular formula C7H5ClN2O2S B13558607 4-Chloro-3-nitrobenzene-1-carbothioamide

4-Chloro-3-nitrobenzene-1-carbothioamide

Cat. No.: B13558607
M. Wt: 216.65 g/mol
InChI Key: WVOVMLDBCPPSGM-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzene-1-carbothioamide is an organic compound characterized by the presence of chloro, nitro, and carbothioamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitrobenzene-1-carbothioamide typically involves the nitration of chlorobenzene to produce 4-chloro-3-nitrobenzene, followed by the introduction of the carbothioamide group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 4-chloro-3-nitrobenzene is then reacted with thiourea under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and distillation, is common to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-nitrobenzene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-3-nitrobenzene-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and carbothioamide groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison: 4-Chloro-3-nitrobenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

4-chloro-3-nitrobenzenecarbothioamide

InChI

InChI=1S/C7H5ClN2O2S/c8-5-2-1-4(7(9)13)3-6(5)10(11)12/h1-3H,(H2,9,13)

InChI Key

WVOVMLDBCPPSGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])Cl

Origin of Product

United States

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